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Abstract

Segigratinib, also known as 3D185, is a potent, orally bioavailable small molecule inhibitor
targeting Fibroblast Growth Factor Receptors (FGFR) and Colony-Stimulating Factor 1
Receptor (CSF1R).[1][2] Its dual-inhibitory action presents a promising therapeutic strategy in
oncology, particularly for tumors exhibiting aberrant FGFR signaling and for modulating the
tumor microenvironment through CSF1R inhibition. This document provides a comprehensive
technical overview of Segigratinib's chemical structure, physicochemical properties,
mechanism of action, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

Segigratinib is a synthetic organic compound with a complex heterocyclic structure.

Table 1: Chemical Identifiers of Segigratinib
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Identifier Value

N-[6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-
IUPAC Name pyrazolo[3,4-b]pyridin-3-yl]-4-(3,3-
dimethylpiperazin-1-yl)benzamide[3]

Chemical Formula C27H28Cl2N6Os3[3]

CAS Number 1882873-93-9]3]

CC1(CN(CCN1)C2=CC=C(C=C2)C(=0)NC3=N

SMILES NC4=C3C=CC(=N4)C5=C(C(=CC(=C5Cl)OC)O
C)CI)C[3]
InChiKey QNXOYMFBIACDSL-UHFFFAOYSA-N[3]

Table 2: Physicochemical Properties of Segigratinib

Property Value Source
Molecular Weight 555.46 g/mol [4]

Exact Mass 554.1600 g/mol [4]
XLogP3 4.9 [3]
Hydrogen Bond Donor Count 2 PubChem
Hydrogen Bond Acceptor

Count 7 PubChem
Rotatable Bond Count 5 PubChem
Topological Polar Surface Area 104 A2 [3]
Melting Point Data not available N/A
Boiling Point Data not available N/A
Solubility Data not available N/A

pKa Data not available N/A
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Mechanism of Action

Segigratinib functions as a dual inhibitor of the FGFR and CSF1R tyrosine kinases.

FGFR Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play
a crucial role in cell proliferation, differentiation, migration, and survival.[1] Genetic alterations

such as gene amplification, mutations, or translocations in FGFRs can lead to uncontrolled cell
growth and tumorigenesis. Segigratinib is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[1]

Table 3: In Vitro Inhibitory Activity of Segigratinib Hydrochloride (3D185)

Target ICs0 (M)
FGFR1 0.5
FGFR2 1.3
FGFR3 3.6
CSF-1R 3.8

Data sourced from publicly available information.

By binding to the ATP-binding pocket of the FGFR kinase domain, Segigratinib blocks the
autophosphorylation of the receptor and the subsequent activation of downstream signaling
pathways, including the RAS-MAPK and PI3K-AKT pathways. This inhibition ultimately leads to
decreased tumor cell proliferation and survival.
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FGFR Signaling Pathway and Inhibition by Segigratinib.

CSFI1R Inhibition

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase crucial for the
survival, proliferation, and differentiation of macrophages. In the tumor microenvironment,
tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and
metastasis, and suppress the anti-tumor immune response. By inhibiting CSF1R, Segigratinib
can deplete TAMs, thereby remodeling the tumor microenvironment to be less
iImmunosuppressive and more susceptible to anti-cancer therapies.
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CSF1R Signaling Pathway and Inhibition by Segigratinib.

Experimental Protocols

Detailed experimental protocols for Segigratinib are not extensively published. However,
based on standard methodologies for kinase inhibitors, the following protocols can be outlined.

In Vitro Kinase Inhibition Assay (Example Protocol)

This protocol describes a method to determine the in vitro inhibitory activity of Segigratinib
against FGFR and CSF1R kinases.

Materials:
e Recombinant human FGFR1, FGFR2, FGFR3, and CSF1R kinase domains.
e ATP and appropriate kinase substrate (e.g., poly(Glu, Tyr) 4:1).

e Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT, 0.01%
Tween-20).
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» Segigratinib stock solution (in DMSO).
o ADP-Glo™ Kinase Assay Kit (Promega) or similar.
o 384-well white assay plates.

Procedure:

Prepare serial dilutions of Segigratinib in assay buffer.

e Add 2.5 pL of the diluted Segigratinib or DMSO (vehicle control) to the wells of the assay
plate.

e Add 2.5 pL of a solution containing the kinase and substrate to each well.
e Initiate the kinase reaction by adding 5 pL of ATP solution to each well.
 Incubate the plate at 30°C for 1 hour.

o Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase
Assay Kit according to the manufacturer's instructions.

» Plot the percentage of kinase activity against the logarithm of the Segigratinib concentration
and fit the data to a sigmoidal dose-response curve to determine the ICso value.
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Workflow for an In Vitro Kinase Inhibition Assay.

Cellular Proliferation Assay (Example Protocol)

This protocol describes a method to assess the effect of Segigratinib on the proliferation of
cancer cell lines with known FGFR alterations.

Materials:
e Cancer cell line with FGFR amplification or fusion (e.g., SNU-16, KATO-III).

o Cell culture medium and supplements.
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» Segigratinib stock solution (in DMSO).

o CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

o 96-well clear-bottom white assay plates.

Procedure:

e Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
» Treat the cells with serial dilutions of Segigratinib or DMSO (vehicle control) for 72 hours.

o Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's
instructions.

» Plot the percentage of cell viability against the logarithm of the Segigratinib concentration
and fit the data to a dose-response curve to determine the Glso (concentration for 50%
growth inhibition).

Clinical Development

Preclinical studies have demonstrated the anti-tumor efficacy of Segigratinib in various cancer
models. As of late 2025, Segigratinib is being investigated in clinical trials for the treatment of
solid tumors, including cholangiocarcinoma with FGFR2 fusions or rearrangements. These
trials aim to evaluate the safety, tolerability, pharmacokinetics, and efficacy of Segigratinib in
human subjects.

Conclusion

Segigratinib is a promising dual inhibitor of FGFR and CSF1R with the potential to offer a new
therapeutic option for patients with specific genetic alterations in their tumors and to modulate
the tumor microenvironment. Its development highlights the importance of targeted therapies in
oncology. Further research and clinical trials are necessary to fully elucidate its therapeutic
potential and safety profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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